molecular formula C4H5F3O B14256969 Propanal, 3,3,3-trifluoro-2-methyl-, (2S)- CAS No. 189638-88-8

Propanal, 3,3,3-trifluoro-2-methyl-, (2S)-

Cat. No.: B14256969
CAS No.: 189638-88-8
M. Wt: 126.08 g/mol
InChI Key: QLHMHPBDSYKXRI-VKHMYHEASA-N
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Description

Propanal, 3,3,3-trifluoro-2-methyl-, (2S)- is an organic compound with the molecular formula C4H5F3O It is a trifluoromethylated aldehyde, which means it contains a trifluoromethyl group (-CF3) attached to the carbonyl carbon of an aldehyde

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propanal, 3,3,3-trifluoro-2-methyl-, (2S)- can be achieved through several methods. One common approach involves the reaction of 3,3,3-trifluoro-2-methylpropanal with appropriate reagents under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In an industrial setting, the production of Propanal, 3,3,3-trifluoro-2-methyl-, (2S)- may involve large-scale chemical reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis, ensuring consistent quality and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

Propanal, 3,3,3-trifluoro-2-methyl-, (2S)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Propanal, 3,3,3-trifluoro-2-methyl-, (2S)- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique trifluoromethyl group.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Propanal, 3,3,3-trifluoro-2-methyl-, (2S)- involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact with biological membranes and enzymes more effectively. This interaction can modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Propanal, 3,3,3-trifluoro-2-methyl-, (2S)- is unique due to its specific stereochemistry and the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. These properties make it valuable for specialized applications in research and industry .

Properties

CAS No.

189638-88-8

Molecular Formula

C4H5F3O

Molecular Weight

126.08 g/mol

IUPAC Name

(2S)-3,3,3-trifluoro-2-methylpropanal

InChI

InChI=1S/C4H5F3O/c1-3(2-8)4(5,6)7/h2-3H,1H3/t3-/m0/s1

InChI Key

QLHMHPBDSYKXRI-VKHMYHEASA-N

Isomeric SMILES

C[C@@H](C=O)C(F)(F)F

Canonical SMILES

CC(C=O)C(F)(F)F

Origin of Product

United States

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